(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal
Overview
Description
4-hydroxy Hexenal-d3 is a deuterium-labeled analog of 4-hydroxy Hexenal, a lipid peroxidation product derived from oxidized omega-3 fatty acids such as docosahexaenoic acid (DHA) . This compound is primarily used as an internal standard for the quantification of 4-hydroxy Hexenal in various analytical applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
4-Hydroxy hexenal-d3, also known as (E)-4-HydroxyHexenal-d3 or (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, is a deuterium-labeled compound It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha . This suggests that it may be involved in lipid metabolism and oxidative stress pathways.
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha . This suggests that it may have effects related to lipid metabolism and oxidative stress.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may have good stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
4-Hydroxy hexenal-d3 interacts with various enzymes, proteins, and other biomolecules. It is intended for use as an internal standard for the quantification of 4-hydroxy hexenal by GC- or LC-mass spectrometry . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of 4-Hydroxy hexenal-d3 on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that 4-Hydroxy hexenal-d3 derived from Docosahexaenoic Acid protects endothelial cells via Nrf2 activation .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy hexenal-d3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found that DHA, but not EPA, markedly increased intracellular 4-HHE, and nuclear expression and DNA binding of Nrf2 .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Metabolic Pathways
4-Hydroxy hexenal-d3 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .
Preparation Methods
4-hydroxy Hexenal-d3 is synthesized by incorporating deuterium atoms at specific positions within the 4-hydroxy Hexenal molecule. The synthetic route typically involves the deuteration of 4-hydroxy Hexenal using deuterated reagents under controlled conditions . The reaction conditions are carefully optimized to ensure the incorporation of deuterium atoms at the desired positions, resulting in a high-purity product suitable for use as an internal standard .
Chemical Reactions Analysis
4-hydroxy Hexenal-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-hydroxy Hexenal-d3 can lead to the formation of corresponding aldehydes and carboxylic acids .
Scientific Research Applications
4-hydroxy Hexenal-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for the quantification of 4-hydroxy Hexenal in lipid peroxidation studies . In biology and medicine, it is employed to study the effects of lipid peroxidation products on cellular processes and to investigate the role of omega-3 fatty acids in health and disease . In industry, 4-hydroxy Hexenal-d3 is used in the development of pharmaceuticals and other products that require precise quantification of lipid peroxidation products .
Comparison with Similar Compounds
4-hydroxy Hexenal-d3 is similar to other deuterium-labeled lipid peroxidation products, such as 4-hydroxy-2-nonenal-d3 and malondialdehyde-d3 . 4-hydroxy Hexenal-d3 is unique in its specific incorporation of deuterium atoms at the 6, 6, and 6 positions, which makes it particularly useful as an internal standard for the quantification of 4-hydroxy Hexenal . Other similar compounds include 4-hydroxy-2-hexenal and 4-hydroxy-2-nonenal, which are also lipid peroxidation products derived from omega-3 and omega-6 fatty acids .
Properties
IUPAC Name |
(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUBIHWMKQZRB-VGIDZVCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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